molecular formula C13H13NO2 B13040298 Methyl2-(4-methylquinolin-8-yl)acetate

Methyl2-(4-methylquinolin-8-yl)acetate

Cat. No.: B13040298
M. Wt: 215.25 g/mol
InChI Key: FHTIARVRQSFOOS-UHFFFAOYSA-N
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Description

Methyl2-(4-methylquinolin-8-yl)acetate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(4-methylquinolin-8-yl)acetate typically involves the reaction of 4-methylquinoline with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(4-methylquinolin-8-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl2-(4-methylquinolin-8-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl2-(4-methylquinolin-8-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2-(4-methylquinolin-8-yl)acetate

InChI

InChI=1S/C13H13NO2/c1-9-6-7-14-13-10(8-12(15)16-2)4-3-5-11(9)13/h3-7H,8H2,1-2H3

InChI Key

FHTIARVRQSFOOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=C(C=CC=C12)CC(=O)OC

Origin of Product

United States

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